molecular formula C5H6BrN3 B1279471 5-Bromo-2-hydrazinopyridine CAS No. 77992-44-0

5-Bromo-2-hydrazinopyridine

Número de catálogo: B1279471
Número CAS: 77992-44-0
Peso molecular: 188.03 g/mol
Clave InChI: QYQLEYTXFMOLEI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2-hydrazinopyridine: is a heterocyclic organic compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a hydrazine group at the 2-position. This compound appears as a white to light yellow to light orange powder or crystal .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydrazinopyridine typically involves the reaction of 2-Chloro-5-bromopyridine with hydrazine monohydrate . The reaction mixture is heated at 70°C for 72 hours . After the reaction, the mixture is diluted with water, and the resulting precipitate is filtered off and purified using azeotropic distillation with toluene and dichloromethane . This method yields this compound as a pale brown solid with an 83% yield .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and reaction time, are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-hydrazinopyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing halogen atoms in other compounds.

    Condensation reactions: The compound can form hydrazones and azines through condensation with carbonyl compounds.

    Oxidation and reduction: The hydrazine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic substitution: Hydrazine hydrate is commonly used as a reagent in nucleophilic substitution reactions.

    Condensation reactions: Carbonyl compounds such as aldehydes and ketones are used in condensation reactions.

    Oxidation and reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used in these reactions.

Major Products:

    Hydrazones and azines: Formed through condensation reactions with carbonyl compounds.

    Substituted pyridines: Resulting from nucleophilic substitution reactions.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-hydrazinopyridine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparación Con Compuestos Similares

  • 2-Hydrazinopyridine
  • 4-Hydrazinopyridine
  • 2-Bromo-6-hydrazinopyridine
  • 5-Bromo-4-methyl-N-nitropyridin-2-amine

Comparison: 5-Bromo-2-hydrazinopyridine is unique due to the presence of both a bromine atom and a hydrazine group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other hydrazinopyridines.

Actividad Biológica

5-Bromo-2-hydrazinopyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a hydrazine functional group attached to a pyridine ring. Its molecular formula is C5H6BrN3\text{C}_5\text{H}_6\text{BrN}_3 with a molecular weight of approximately 188.03 g/mol. The compound is synthesized through various methods, including condensation reactions with carbonyl compounds, which yield hydrazone derivatives often evaluated for biological activity .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

  • Inhibition of enzyme activity : The hydrazine group can disrupt enzymatic functions critical for cell survival and proliferation.
  • Disruption of cellular processes : The bromine atom may participate in halogen bonding, further influencing the compound's biological reactivity .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial and fungal strains. For instance, derivatives of this compound were evaluated for their minimum inhibitory concentration (MIC) against a panel of microorganisms, demonstrating promising results .

Anticancer Properties

This compound has been investigated for its anticancer potential. A study highlighted the compound's ability to inhibit the growth of several cancer cell lines, including breast and ovarian cancer cells. The following table summarizes the cytotoxicity data:

Cell LineCompound Concentration (µM)GI50 Value (µM)
SNB-75 (CNS)0.140.14
BT-549 (Breast)0.170.17
HepG2 (Liver)0.240.24

These findings indicate that while the compound exhibits significant cytotoxicity, its effectiveness varies across different cell lines .

Case Studies

  • Synthesis and Evaluation : A study synthesized various hydrazide-hydrazones based on this compound and assessed their bioactivity against cancer cell lines. Notably, certain derivatives demonstrated high selectivity and potency, particularly against HepG2 and 769-P cell lines .
  • Combination Therapy : In another investigation, the compound was tested in combination with cisplatin and olaparib on patient-derived ovarian cancer cells. This combination therapy showed enhanced efficacy compared to monotherapy, indicating the potential for developing combination treatment strategies involving this compound .

Propiedades

IUPAC Name

(5-bromopyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQLEYTXFMOLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468177
Record name 5-Bromo-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77992-44-0
Record name 5-Bromo-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-HYDRAZINOPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

9.3 ml (9.5 g, 190.2 mmol) hydrazine hydrate are added to a solution of 1.8 g (9.5 mmol) 5-bromo-2-chloropyridine in 25 ml ethanol at RT, while stirring, and the mixture is then stirred at 90° C. for 46 h. After concentration of the reaction mixture in vacuo, the residue is stirred in water and the solid is filtered off, washed with water and diethyl ether and dried in vacuo.
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 12 L three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser, connected on top with a nitrogen bubbler and a thermometer, was charged with 2,5-dibromopyridine (442 g, 1.87 moles), hydrazine hydrate (55% wt., 1057 ml, 18.7 moles), poly(ethylene glycol) (average Mn about 300, 1.87 L), 2-butanol (373 ml) and water (1.87 L). The mixture was heated at reflux for 29 hours. The heating source was removed and the mixture was stirred for an additional 20 hours. To the resulting slurry, cold water (2.2 L) was added. The slurry was stirred for an additional 30 minutes and filtered. The cake was washed with cold water (3×200 ml) and dried in a vacuum-oven (40° C.) for 48 hours. The title compound was obtained as off-white flakes (305 g, yield 87%).
Quantity
442 g
Type
reactant
Reaction Step One
Quantity
1057 mL
Type
reactant
Reaction Step One
[Compound]
Name
poly(ethylene glycol)
Quantity
1.87 L
Type
reactant
Reaction Step One
Quantity
373 mL
Type
reactant
Reaction Step One
Name
Quantity
1.87 L
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

2-Chloro-5-bromopyridine (64 g, 333 mmol) was suspended in hydrazine monohydrate (250 mL) and the mixture was heated at 70° C. for 72 hours. The reaction mixture was then diluted with water (750 mL) and the resulting precipitate was filtered off and azeotroped, firstly with toluene (×2) then dichloromethane (×2), to afford the title compound as a pale brown solid in 83% yield, 52 g.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-hydrazinopyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-hydrazinopyridine
Reactant of Route 3
5-Bromo-2-hydrazinopyridine
Reactant of Route 4
5-Bromo-2-hydrazinopyridine
Reactant of Route 5
5-Bromo-2-hydrazinopyridine
Reactant of Route 6
5-Bromo-2-hydrazinopyridine
Customer
Q & A

Q1: Why is 5-bromo-2-hydrazinopyridine an interesting compound for developing radiopharmaceuticals targeting estrogen receptors?

A1: this compound serves as a crucial building block in synthesizing estradiol derivatives conjugated to rhenium(I) complexes. These complexes show high binding affinity for estrogen receptors, making them promising candidates for diagnostic imaging agents, particularly for estrogen receptor-positive breast tumors []. The research highlights the synthesis of a specific 17α-estradiol-tricarbonylrhenium(I) complex using a this compound derivative. This complex demonstrated excellent stability and high receptor binding affinity, indicating its potential for further development as a diagnostic tool [].

Q2: What is the significance of the palladium-catalyzed amination reaction in the synthesis of this compound?

A2: The palladium-catalyzed amination reaction enables the coupling of di-tert-butyl hydrazodiformate with 5-bromo-2-iodopyridine, yielding a Boc-protected pyridine hydrazine derivative []. This protection strategy is essential for subsequent modifications and ultimately for the controlled deprotection to obtain the desired this compound for conjugation to estradiol. This controlled synthesis is critical for achieving the desired regioselectivity and obtaining the final compound with the required purity for pharmaceutical applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.